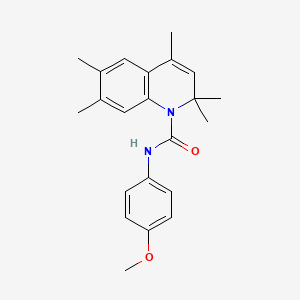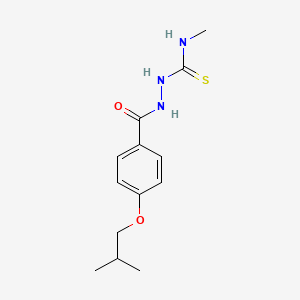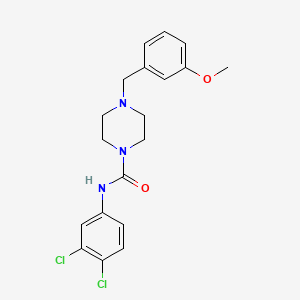![molecular formula C21H23ClN4O2S B4629779 N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
説明
Synthesis Analysis
The synthesis of N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea and its derivatives often involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming their structures through methods like IR, ¹H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006). Another approach includes the reaction of heterocyclic amino compounds with phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate under microwave irradiation, showcasing the efficiency of this method in yielding the desired products (Kejian Li, Wenbin Chen, 2008).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been elucidated through single-crystal X-ray diffraction, highlighting a planar configuration mediated by intramolecular N-H...O hydrogen bonds. This planarity contributes to the stability and biological activity of these compounds (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives are characterized by their interactions with various electrophiles, leading to high yields of substituted products. Directed lithiation techniques have been applied to similar urea compounds, demonstrating the compound's versatility in synthetic chemistry (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).
Physical Properties Analysis
The physical properties of these derivatives, including crystal structure and bonding, have been extensively studied to understand their stability and reactivity. For example, the crystal structure analysis reveals a significant influence of intramolecular hydrogen bonding on the molecule's stability, which is crucial for its biological activity (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties, particularly the bioactivities of this compound derivatives, are highlighted by their fungicidal and plant growth-regulating activities. These compounds exhibit promising biological activities, potentially due to their unique structural features, including the presence of the 1,3,4-thiadiazol moiety (Tan Xiao-hong, 2006).
科学的研究の応用
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety, similar to the one mentioned, have been designed and synthesized, demonstrating potential antibacterial and antifungal activities. These compounds' synthesis aims to explore their application as antimicrobial agents due to their significant biological activities. The therapeutic effects of these derivatives span across several conditions, including inflammation, pain, or hypertension, with their antimicrobial properties being of particular interest for further research and development (Ameen & Qasir, 2017).
Cytokinin-like Activity
Urea derivatives, including those similar to "N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea", have shown to exhibit cytokinin-like activity, which is crucial for plant growth and development. These synthetic compounds are positive regulators of cell division and differentiation, offering valuable insights into their potential agricultural applications. The structure-activity relationship studies of these compounds have paved the way for identifying new urea cytokinins that specifically enhance adventitious root formation, indicating their importance in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Insecticidal and Herbicidal Properties
Some urea derivatives, including those with a 1,3,4-thiadiazole structure, have been investigated for their herbicidal and insecticidal activities. These compounds are developed to exhibit properties similar to phenylurea herbicides, showing significant potential as selective herbicides with specific activity between different plant species. The selective action of these compounds is attributed to their ability to undergo metabolic processes differently in various plants, which could lead to the development of more targeted and environmentally friendly herbicidal solutions (Ishizuka et al., 1971).
Antioxidant Activity
Research on urea derivatives also extends into exploring their antioxidant activities. Specifically, compounds that inhibit calcium overload and possess antioxidant properties have been studied, showcasing the diversity in their applications beyond microbial inhibition or plant growth regulation. These findings suggest that with appropriate structural modifications, urea derivatives could serve as potent agents in medical research, targeting various conditions related to oxidative stress and calcium dysregulation (Kato et al., 1999).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-13-11-16(9-10-17(13)22)28-12-18-25-26-20(29-18)24-19(27)23-15-7-5-14(6-8-15)21(2,3)4/h5-11H,12H2,1-4H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTAGDVEHVUPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)


![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)
![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
